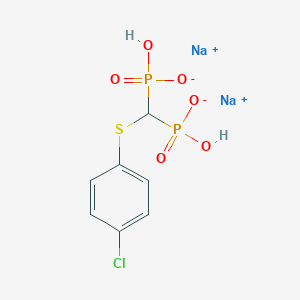

3,17|A-O-Bis(methoxymethyl)estradiol

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 3,17|A-O-Bis(methoxymethyl)estradiol typically involves multi-step chemical processes that aim to modify the estradiol backbone to achieve desired pharmacokinetic and pharmacodynamic properties. For instance, the synthesis of 2-[11C]methoxy-3,17β-estradiol, a closely related compound, is achieved from a precursor through a two-step process with high radiochemical purity, demonstrating the feasibility of generating tagged versions of estradiol derivatives for pharmacokinetic studies (Mun, Voll, & Goodman, 2006).

Molecular Structure Analysis

The molecular structure of estradiol derivatives is crucial in determining their biological activity. Specific modifications, such as methoxylation, can significantly alter their interactions with biological targets. For example, 3-methoxy-9(10 leads to 19)abeo-1,3,5(10)-estratrien-17-one's structure has been detailed, highlighting the impact of structural changes on biological activity (Weeks, Rohrer, & Duax, 1976).

Chemical Reactions and Properties

Chemical modifications, such as bromination or iodination, at specific positions on the estradiol molecule can yield compounds with distinct biological activities. For example, alkylation of estradiol with chloromethyl methyl ether under controlled conditions can lead to derivatives with varied reactivities and biological functions, highlighting the chemical versatility of estradiol derivatives (Pert & Ridley, 1987).

Physical Properties Analysis

The physical properties of estradiol derivatives, such as solubility, stability, and distribution coefficient, are key factors that influence their biological efficacy and pharmacokinetic profile. The logP value, indicating lipid solubility, is one such critical property affecting a compound's ability to cross biological membranes and reach its target sites (Mun, Voll, & Goodman, 2006).

Chemical Properties Analysis

Estradiol derivatives exhibit a range of chemical properties based on their structural modifications, which can influence their mechanism of action, such as through estrogen receptor binding or inhibition of specific enzymes involved in steroid metabolism. For instance, modifications that introduce sulfamate groups can result in compounds with potent inhibitory activity against steroid sulfatase, highlighting the role of chemical properties in defining the biological activity of estradiol derivatives (Bubert et al., 2007).

Aplicaciones Científicas De Investigación

Estradiol-3,17-O,O-bis-sulfamates, related to 3,17|A-O-Bis(methoxymethyl)estradiol, have shown considerable potential as anticancer agents, particularly in reducing tumor growth or causing regression in breast and prostate cancer models (Bubert et al., 2007).

3,17-bis(methoxymethyl)estradiol can be utilized as a precursor for synthesizing 2-bromo- and 2-iodo-estradiols, which have potential applications in medicinal chemistry (Pert & Ridley, 1987).

2-Methoxy-3,17α-estradiol, an endogenous estrogen metabolite, has shown cytotoxicity in various cancer cell lines and possesses antiangiogenic and proapoptotic activities, making it a candidate for antitumor drug research (Mun, Voll, & Goodman, 2006).

2-substituted estradiol bis-sulfamates, structurally related to 3,17|A-O-Bis(methoxymethyl)estradiol, have potent anti-proliferative and anti-angiogenic activity. These compounds function as inhibitors of steroid sulphatase (STS), which is a clinical target for hormone-dependent breast cancer treatment (Leese et al., 2006).

Methoxychlor metabolites, structurally related to 3,17|A-O-Bis(methoxymethyl)estradiol, have shown activity in estrogen receptor alpha and beta, as well as androgen receptor pathways. These compounds can act as agonists or antagonists through one or more hormone receptors, demonstrating their complexity and potential applications in endocrine research (Gaido et al., 2000).

2-Methoxyestradiol also plays a role as a neurotoxin and can induce cancer cell death, highlighting its potential applications in cancer therapy and neurotoxicity studies (Gorska et al., 2014).

Propiedades

IUPAC Name |

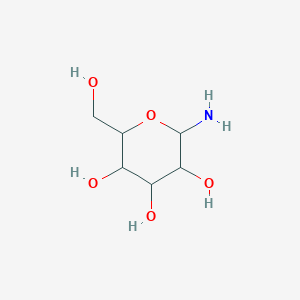

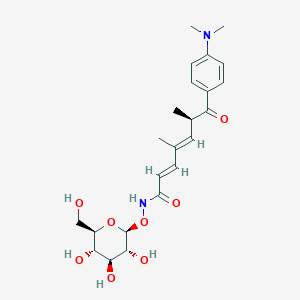

(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-22-11-10-18-17-7-5-16(25-13-23-2)12-15(17)4-6-19(18)20(22)8-9-21(22)26-14-24-3/h5,7,12,18-21H,4,6,8-11,13-14H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTXDSRJUDCFHC-AANPDWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OCOC)CCC4=C3C=CC(=C4)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=C3C=CC(=C4)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432990 | |

| Record name | 3,17|A-O-Bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,17|A-O-Bis(methoxymethyl)estradiol | |

CAS RN |

113680-55-0 | |

| Record name | 3,17|A-O-Bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)